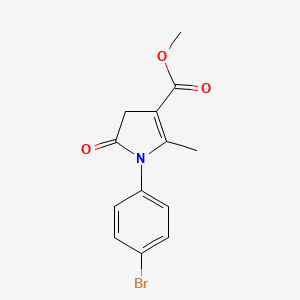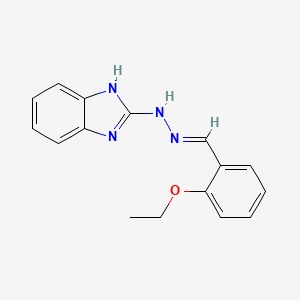![molecular formula C14H14N2O2S B5751994 N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5751994.png)
N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide, also known as MTEDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTEDA is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform.
Mecanismo De Acción
The mechanism of action of N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins in the body, which may be responsible for its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of certain enzymes and proteins in the body, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in inflammation and cancer. In vivo studies have shown that N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide has anti-inflammatory and anti-cancer effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It is also soluble in organic solvents, which makes it easy to work with in the lab. However, one limitation of N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide. One area of interest is its potential use as a treatment for cancer. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a building block for the synthesis of novel materials. Further studies are needed to explore its properties and potential applications in material science. Additionally, further studies are needed to fully understand its mechanism of action and to design experiments to study its effects.
Métodos De Síntesis
N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide can be synthesized through the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenyl chloride. The resulting 2-thiophenyl chloride is then reacted with N-(2-methylbenzoyl)glycine methyl ester to form N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide.
Aplicaciones Científicas De Investigación
N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide has been shown to have anti-inflammatory and anti-cancer properties. It has been studied as a potential treatment for diseases such as rheumatoid arthritis, multiple sclerosis, and cancer. In agriculture, N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide has been studied as a potential herbicide due to its ability to inhibit plant growth. In material science, N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide has been studied for its potential use as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
[(Z)-(1-amino-2-thiophen-2-ylethylidene)amino] 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10-5-2-3-7-12(10)14(17)18-16-13(15)9-11-6-4-8-19-11/h2-8H,9H2,1H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZQAGRTXJPCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)ON=C(CC2=CC=CS2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)O/N=C(/CC2=CC=CS2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816332 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chlorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5751912.png)





![3-methyl-1H-pyrazole-4,5-dione 4-[(2,5-dimethoxyphenyl)hydrazone]](/img/structure/B5751956.png)
![6-(2-methylphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5751959.png)




![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5752015.png)
